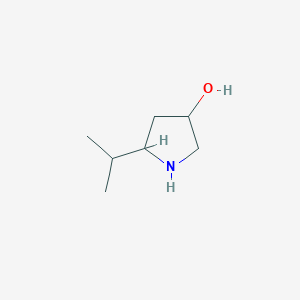
5-(Propan-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Propan-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound has various applications in research and industry, particularly in the synthesis of bioactive molecules and as a chiral auxiliary in asymmetric synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-chloropropylamine derivative, with an appropriate ketone or aldehyde. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used .
Another method involves the reduction of a pyrrolidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
5-(Propan-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
科学研究应用
5-(Propan-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored as a scaffold for the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(Propan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor by binding to an enzyme’s active site and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but without the isopropyl and hydroxyl groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.
Uniqueness
5-(Propan-2-yl)pyrrolidin-3-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which confer specific stereochemical and electronic properties. These features enhance its utility as a chiral auxiliary and its potential biological activities .
属性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC 名称 |
5-propan-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-5(2)7-3-6(9)4-8-7/h5-9H,3-4H2,1-2H3 |
InChI 键 |
DKVOCZOSQQNGBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CC(CN1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


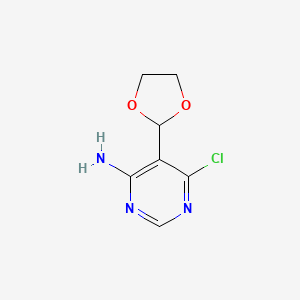
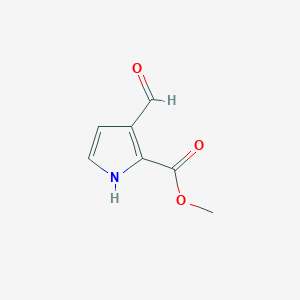
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
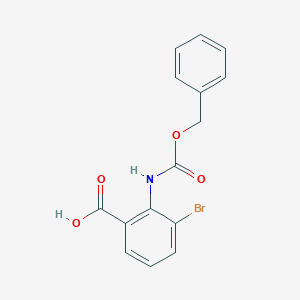
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)

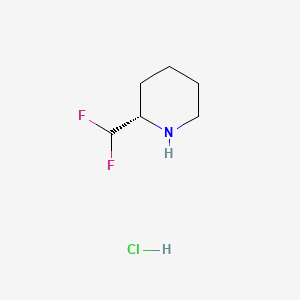
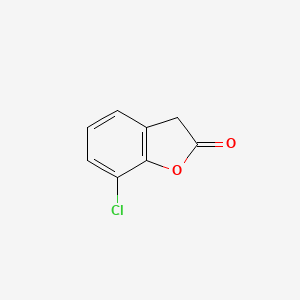
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

